![molecular formula C17H17NO2 B14072889 {2-[(3,4-Dimethoxyphenyl)methyl]phenyl}acetonitrile CAS No. 101877-42-3](/img/structure/B14072889.png)
{2-[(3,4-Dimethoxyphenyl)methyl]phenyl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetonitrile, 2-[(3,4-dimethoxyphenyl)methyl]- is an organic compound with the molecular formula C16H17NO2. It is also known by other names such as (3,4-Dimethoxyphenyl)acetonitrile and Homoveratronitrile . This compound is characterized by the presence of a benzene ring substituted with a nitrile group and a 3,4-dimethoxyphenyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzeneacetonitrile, 2-[(3,4-dimethoxyphenyl)methyl]- can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dimethoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of Benzeneacetonitrile, 2-[(3,4-dimethoxyphenyl)methyl]- often involves large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetonitrile, 2-[(3,4-dimethoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Benzeneacetonitrile, 2-[(3,4-dimethoxyphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzeneacetonitrile, 2-[(3,4-dimethoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzeneacetonitrile: Lacks the 3,4-dimethoxy substitution on the aromatic ring.
(3,4-Dimethoxyphenyl)acetonitrile: Similar structure but without additional substituents on the benzene ring.
Homoveratronitrile: Another name for Benzeneacetonitrile, 2-[(3,4-dimethoxyphenyl)methyl]-.
Uniqueness
Benzeneacetonitrile, 2-[(3,4-dimethoxyphenyl)methyl]- is unique due to the presence of both the nitrile group and the 3,4-dimethoxy substitution on the aromatic ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
101877-42-3 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2-[2-[(3,4-dimethoxyphenyl)methyl]phenyl]acetonitrile |
InChI |
InChI=1S/C17H17NO2/c1-19-16-8-7-13(12-17(16)20-2)11-15-6-4-3-5-14(15)9-10-18/h3-8,12H,9,11H2,1-2H3 |
InChI Key |
DVNWZDHGZGPHEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CC=CC=C2CC#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14072810.png)
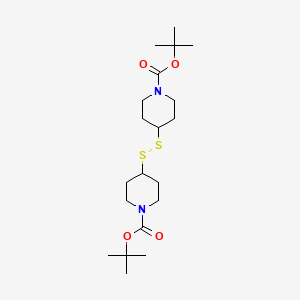
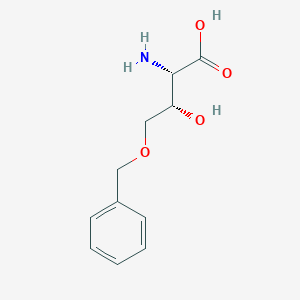
![(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14072826.png)
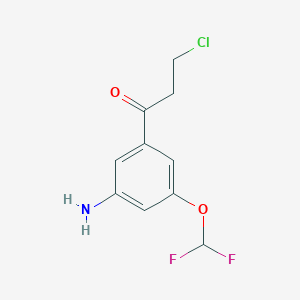
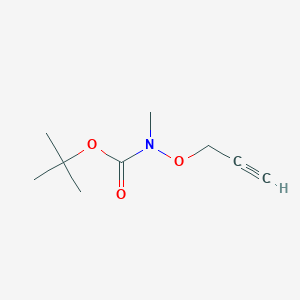

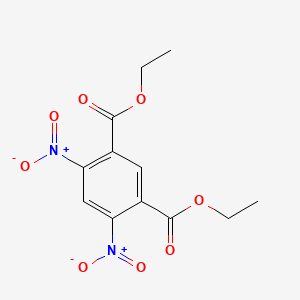
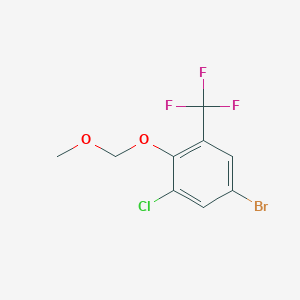
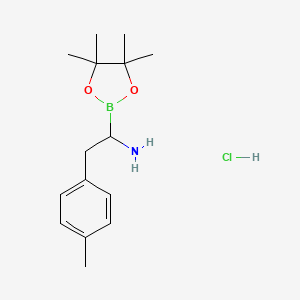
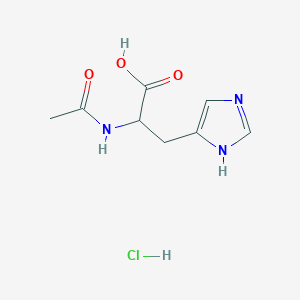


![5-Bromospiro[chroman-2,1'-cyclopropane]](/img/structure/B14072882.png)
